molecular formula C18H21N7O2 B7787844 N-[(1E)-1-{N'-[(1Z)-(dimethylamino)methylidene]hydrazinecarbonyl}-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide

N-[(1E)-1-{N'-[(1Z)-(dimethylamino)methylidene]hydrazinecarbonyl}-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide

Cat. No.: B7787844
M. Wt: 367.4 g/mol
InChI Key: YLZRUJNPSVRNOK-YCQTUCNWSA-N
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Description

N-[(1E)-1-{N'-[(1Z)-(Dimethylamino)methylidene]hydrazinecarbonyl}-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide is a structurally complex molecule featuring multiple functional groups. The core structure includes:

  • A benzamide moiety at the terminal position.
  • An α,β-unsaturated enone system (eth-1-en-1-yl) conjugated to a hydrazinecarbonyl group, which is further substituted with a (dimethylamino)methylidene group.
  • A 4-methylpyrimidin-2-yl amino substituent on the eth chain.

Properties

IUPAC Name

N-[(E)-3-[(2Z)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-13-9-10-19-18(22-13)20-11-15(17(27)24-21-12-25(2)3)23-16(26)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,23,26)(H,24,27)(H,19,20,22)/b15-11+,21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZRUJNPSVRNOK-YCQTUCNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC=C(C(=O)NN=CN(C)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)N/C=C(\C(=O)N/N=C\N(C)C)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[(1E)-1-{N'-[(1Z)-(dimethylamino)methylidene]hydrazinecarbonyl}-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazinecarbonyl moiety, which is known for its reactivity in biological systems. The presence of a dimethylamino group suggests potential interactions with biological targets, possibly enhancing its pharmacological profile. The 4-methylpyrimidin-2-yl group may contribute to the compound's selectivity towards specific enzymes or receptors.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with hydrazine and amide functionalities often serve as inhibitors for various enzymes. For instance, similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer biology by regulating gene expression associated with cell proliferation and apoptosis .
  • Antitumor Activity : Preliminary studies suggest that derivatives of similar structures exhibit significant antitumor effects. For example, compounds that incorporate nitrogen mustard groups have demonstrated potent inhibitory effects against cancer cell lines, indicating that our compound may share similar properties .
  • Cell Cycle Modulation : The ability to induce cell cycle arrest in cancer cells is a critical aspect of many anticancer drugs. Compounds related to our target have been reported to induce G2/M phase arrest, leading to increased apoptosis in treated cells .

Efficacy in Biological Assays

A variety of biological assays have been employed to evaluate the efficacy of compounds similar to this compound:

Assay Type Target IC50 Values Comments
HDAC InhibitionHDAC1, HDAC2, HDAC395.2 nM, 260.7 nM, 255.7 nMSelectivity towards class I HDACs
Antiproliferative AssayA2780 and HepG2 Cells2.66 μM, 1.73 μMHigher potency compared to standard HDAC inhibitors
Apoptosis InductionVarious Cancer Cell LinesNot specifiedInduces apoptosis through G2/M phase arrest

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on HDAC Inhibitors : A study investigated the structure-activity relationship (SAR) of nitrogen mustard-based HDAC inhibitors, revealing that modifications in the hydrazine moiety significantly influenced their potency against solid tumors .
  • Antitumor Efficacy : In vitro assays demonstrated that similar compounds effectively inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism was linked to their ability to modulate gene expression through HDAC inhibition .
  • Pharmacokinetics and Toxicology : Research into the pharmacokinetic profiles of related compounds indicated favorable absorption and distribution characteristics, although toxicity profiles require thorough investigation due to potential off-target effects associated with hydrazine derivatives .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents/Functional Groups Key References
Target Compound Benzamide + hydrazinecarbonyl-enone 4-Methylpyrimidin-2-yl amino; (dimethylamino)methylidene N/A
(E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-benzylidenebenzohydrazide (6a) Benzohydrazide Benzimidazole; halogenated benzylidene
4-Amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide (HL1) Benzohydrazide 4-Oxo-4H-pyran; hydroxyl; methyl
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Hydrazinecarboxamide 1,3-Benzodioxole; imidazole; 2-chlorophenyl
(E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine Pyrazole-methylene 1,3-Diphenylpyrazole; substituted benzylidene

Key Observations:

Hydrazinecarboxamide/Hydrazide Backbone: The target compound shares the hydrazinecarbonyl group with compounds in . However, its unique 4-methylpyrimidin-2-yl amino substituent distinguishes it from analogues with benzodioxole (), pyrazole (), or pyran () rings.

Substituent Effects: Electron-donating groups (e.g., dimethylamino in the target compound) may enhance solubility or alter electronic properties compared to electron-withdrawing groups (e.g., nitro in ). Bulky substituents like 4-methylpyrimidin-2-yl could influence steric hindrance in binding interactions relative to smaller groups (e.g., methoxy in ).

Key Insights:

  • Synthesis : The target compound likely follows a pathway similar to , involving hydrazinecarboxamide formation via acid-catalyzed condensation.
  • Spectroscopy :
    • IR : The C=O (amide I) and C=N (hydrazone) stretches (~1650–1590 cm⁻¹) are consistent across analogues .
    • NMR : Aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) are characteristic in similar compounds .
    • Mass Spectrometry : High-resolution MS (e.g., ESI–MS in ) confirms molecular formulae.

Table 3: Comparative Physicochemical Properties

Compound Name Melting Point (°C) Solubility Stability References
Target Compound Not reported Likely DMSO/EtOH Air-stable Inferred
(E)-1-Phenyl-2-(1-(p-tolylethylidene)hydrazine (a2) 86% yield Ethanol Stable at RT
(E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-benzylidenebenzohydrazide (6a) 53.43% yield DMSO Hygroscopic
4-Amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide (HL1) 67–76% yield DMSO, EtOH Light-sensitive

Key Notes:

  • Solubility : Polar aprotic solvents (DMSO, DMF) are commonly used for hydrazide derivatives .
  • Stability : Compounds with electron-withdrawing groups (e.g., nitro in ) may exhibit lower thermal stability.

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